2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
Description
2-(Benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:
- Benzylsulfanyl group at position 2: This thioether moiety enhances lipophilicity and may influence binding interactions in biological systems.
- 3-Nitrophenyl group at position 5: The nitro group at the meta position contributes strong electron-withdrawing character, impacting reactivity and intermolecular interactions.
Structural characterization typically employs $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS ().
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-18-9-11-19(12-10-18)25-21(17-7-4-8-20(13-17)26(27)28)14-24-22(25)29-15-16-5-2-1-3-6-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMVEGOOCUDESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the benzylsulfanyl group: This step may involve the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Attachment of the fluorophenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and nitrated aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or iron powder with hydrochloric acid, can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity : Imidazole derivatives, including 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole, have been studied for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal infections, making them potential candidates for developing new antifungal agents. For instance, related compounds have been reported to exhibit superior potency compared to existing antifungals like bifonazole .
Antiviral Properties : The imidazole ring is known for its ability to inhibit viral enzymes. Studies involving related imidazoles have demonstrated their potential as inhibitors of dengue virus proteases, suggesting that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole could also exhibit similar antiviral activities .
Cancer Research : The compound's structural analogs have been investigated for their role in cancer treatment. The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation. Research into imidazole derivatives has indicated promising results as anti-cancer agents, particularly in targeting estrogen-dependent cancers .
Material Science Applications
Organic Electronics : Imidazole derivatives are being explored for their applications in organic electronics due to their electronic properties. The incorporation of a fluorophenyl group enhances the electron-withdrawing ability, potentially improving charge transport properties in organic semiconductors.
Sensors : The unique chemical structure of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole may allow for its use in chemical sensors. Imidazoles can interact with various analytes, making them suitable candidates for developing selective sensors for detecting environmental pollutants or biomolecules.
Agrochemical Applications
Pesticide Development : Compounds with imidazole structures have been utilized in the development of pesticides due to their biological activity against pests and pathogens. The specific functional groups present in 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole may enhance its efficacy as an agrochemical agent.
Antifungal Efficacy
A study comparing the antifungal activity of various imidazole derivatives highlighted that compounds similar to 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole exhibited significant activity against resistant strains of fungi. The results indicated that modifications on the imidazole ring could lead to enhanced potency and selectivity against fungal pathogens.
Antiviral Activity Against Dengue Virus
In vitro studies on related imidazoles demonstrated effective inhibition of dengue virus NS2B-NS3 protease. This suggests that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole could be a promising candidate for further antiviral development, especially against emerging viral infections.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzylsulfanyl, fluorophenyl, and nitrophenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Imidazole Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 3-nitrophenyl group in the target compound introduces meta-directed electronic effects, contrasting with para-substituted nitro groups in PD169314. This positional difference may alter binding affinities in biological targets (e.g., enzymes or receptors).
Biological Activity :
- While PD169316 and SB202190 are well-characterized kinase inhibitors, the target compound’s biological profile remains underexplored in the provided evidence. However, imidazole derivatives with nitro and fluorophenyl groups often exhibit antitumor or antimicrobial activities ().
Synthetic Complexity :
- The target compound requires multi-step synthesis (similar to ), whereas simpler analogues like 2-(benzylsulfanyl)-5-phenyl-1H-imidazole () are synthesized in fewer steps.
Crystallographic and Conformational Insights
highlights the role of fluorophenyl groups in influencing molecular planarity and crystallinity in isostructural compounds. For example:
- The 3-nitrophenyl group in the target compound may induce steric hindrance or π-π stacking interactions, altering solid-state properties compared to non-nitrated analogues.
Biological Activity
2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound characterized by a unique imidazole core with various substituents. The imidazole ring is widely recognized for its presence in numerous biologically active molecules, contributing to the compound's potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The structural formula of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can be represented as follows:
Key Functional Groups
- Imidazole Ring : A five-membered heterocyclic structure known for its biological significance.
- Benzylsulfanyl Group : Contributes to the compound's reactivity and potential biological interactions.
- 4-Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- 3-Nitrophenyl Group : Potentially involved in redox reactions and cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole may show significant biological activity due to its structural features.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the benzylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.
Anticancer Potential
The compound's structure suggests potential activity as a farnesyltransferase inhibitor (FTI), a class of compounds that has emerged as promising anti-cancer agents. Research on similar imidazole derivatives has shown potent enzymatic and cellular activities against cancer cell lines, indicating a need for further investigation into this compound's anticancer mechanisms .
Study 1: Synthesis and Biological Evaluation
A study conducted on related imidazole derivatives demonstrated their ability to inhibit farnesyltransferase activity in vitro. The most promising analogs exhibited significant cytotoxic effects against cancer cell lines, suggesting that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole could possess similar properties .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole to various biological targets. These studies indicated favorable interactions with key receptors involved in cancer progression and microbial resistance, warranting further exploration of its therapeutic potential .
Table of Biological Activities
Q & A
Q. How can researchers design SAR studies to systematically evaluate substituent effects?
- Methodological Answer : Employ a factorial design approach, varying substituents at each position independently. For example, synthesize derivatives with halogens (Cl, Br), electron-donating groups (OCH), or heterocycles (pyridyl) at the 5-position. Use principal component analysis (PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
